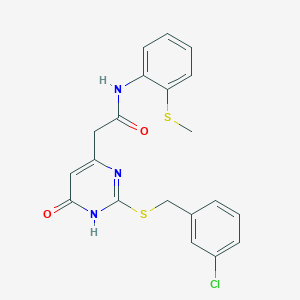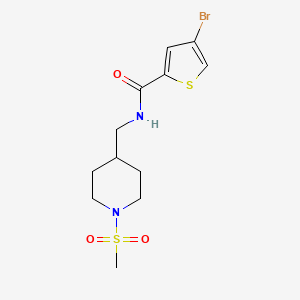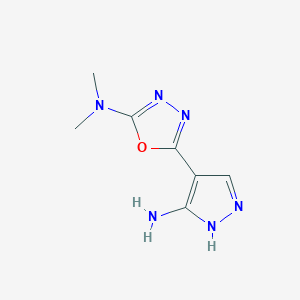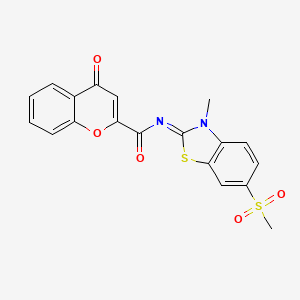
1-methyl-N-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related 1H-1,2,3-triazole-4-carboxamide compounds involves the condensation of specific isocyanates with amines or hydrazines, leading to compounds with potential biological activities. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and similar compounds has been achieved through condensation reactions followed by cyclization processes. These methodologies highlight the versatile approaches for synthesizing triazole derivatives, including the target compound (Lu et al., 2017; Ji et al., 2018).
Molecular Structure Analysis
The molecular structure of 1H-1,2,3-triazole-4-carboxamides is characterized by X-ray diffraction techniques, revealing specific intermolecular and intramolecular hydrogen bonding that influences the compound's conformation and stability. This structural insight is critical for understanding the physical and chemical properties of these compounds (Shen et al., 2013).
Chemical Reactions and Properties
1H-1,2,3-triazole-4-carboxamides participate in various chemical reactions, including condensation and cyclization, to form structurally diverse compounds. Their reactivity is influenced by the substituents on the triazole ring and the nature of the reactants involved in their synthesis. The presence of a trifluoromethyl group, for instance, can significantly affect the electronic properties and reactivity of these molecules (Pokhodylo et al., 2009).
Physical Properties Analysis
The physical properties of 1H-1,2,3-triazole-4-carboxamides, such as solubility, melting point, and crystallinity, are closely related to their molecular structure. X-ray crystallography studies provide detailed information about the crystalline structure, which helps in understanding the compound's physical characteristics and its potential applications in various fields (Lei et al., 2014).
Chemical Properties Analysis
The chemical properties of 1H-1,2,3-triazole-4-carboxamides, including their stability, reactivity, and interactions with various biological targets, are essential for their potential applications in medicinal chemistry. Studies on related compounds demonstrate their ability to inhibit the proliferation of cancer cell lines, indicating the significance of the triazole moiety and its substituents in modulating biological activity (Lu et al., 2017; Ji et al., 2018).
Applications De Recherche Scientifique
Discovery and Optimization of Inhibitors
1-methyl-N-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide derivatives have been identified as potent inhibitors in various biochemical pathways. For instance, compounds with similar structures have been explored for their role as inhibitors of soluble epoxide hydrolase, a key enzyme implicated in the regulation of physiological processes and the development of cardiovascular diseases. Such studies have led to the identification of compounds with significant in vivo efficacy, highlighting their potential as therapeutic agents (R. Thalji et al., 2013).
Antimicrobial Agent Development
Research has also focused on the synthesis and evaluation of 1,2,3-triazole derivatives as potential antimicrobial agents. Novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, for example, have shown moderate to good activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains, underscoring the versatility of these compounds in addressing various infectious diseases (Rahul P. Jadhav et al., 2017).
Synthesis and Structural Analysis
Efforts in the synthesis of 1,2,3-triazole derivatives have led to the development of novel methods that provide insights into the structural requirements for biological activity. Oriented synthesis approaches have enabled the generation of 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives, serving as important intermediates for further drug development. Such research not only expands the chemical toolbox but also facilitates the understanding of structure-activity relationships crucial for drug design (Da’an Liu et al., 2015).
Exploring Antiepileptic Properties
1-methyl-N-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide and its derivatives have been studied for their antiepileptic properties. Rufinamide, for example, is a structurally novel compound that limits the frequency of sodium-dependent neuronal action potentials, offering a new avenue for epilepsy treatment. Such investigations provide valuable data on the cognitive effects of these compounds, paving the way for safer and more effective antiepileptic drugs (A. Aldenkamp & Willem C. J. Alpherts, 2006).
Catalytic and Synthesis Applications
Moreover, 1,2,3-triazole derivatives have been utilized in catalysis and synthesis processes, demonstrating their utility beyond pharmaceutical applications. The design and synthesis of new 1,2,3-triazolyl pyrazole derivatives as antimicrobial agents, for instance, involve complex reactions that highlight the compound's role in facilitating new synthetic pathways. Such research not only advances our understanding of chemical reactions but also contributes to the discovery of new antimicrobial agents with potential clinical applications (Manjunatha Bhat et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been found to target various enzymes and receptors, influencing a range of biological activities .
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby influencing the biological processes they are involved in .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, including those involved in inflammation, pain perception, and microbial growth .
Pharmacokinetics
Result of Action
Based on the activities of similar compounds, it may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propriétés
IUPAC Name |
1-methyl-N-[4-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O/c1-18-6-9(16-17-18)10(19)15-8-4-2-7(3-5-8)11(12,13)14/h2-6H,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHGHUHWQLVVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2497933.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)
![Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2497937.png)
![9-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2497938.png)
![[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2497939.png)
![3-methyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2497940.png)



![ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2497948.png)
![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)
![N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide](/img/structure/B2497952.png)
